Product packaging for 11H-Dibenz[b,e]azepine(Cat. No.:CAS No. 256-86-0)

11H-Dibenz[b,e]azepine

Cat. No.: B3062431
CAS No.: 256-86-0
M. Wt: 193.24 g/mol
InChI Key: IDWNSAXOQLJYOF-UHFFFAOYSA-N
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Description

11H-Dibenz[b,e]azepine is a tricyclic compound that serves as a core structural scaffold in the development of potent agonists for the human Transient Receptor Potential Ankyrin 1 (TRPA1) receptor . TRPA1 is a crucial biological sensor for irritant chemicals and is implicated in pathways for inflammatory pain and airway diseases . Molecular modeling studies, including Comparative Molecular Field Analysis (CoMFA), have been performed on derivatives of this compound to establish robust 3D-quantitative structure-activity relationship (3D-QSAR) models, facilitating the design of novel agonists with higher potency . The compound's framework is also structurally related to dibenz[b,f][1,4]oxazepine (CR gas), a potent lachrymatory agent whose effects are mediated through TRPA1 activation . Furthermore, the dibenzazepine structure is found in several pharmacologically active compounds, including the antipsychotic drug loxapine and the anticonvulsant carbamazepine , underscoring its significance in medicinal chemistry research. This product, this compound, is provided For Research Use Only and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N B3062431 11H-Dibenz[b,e]azepine CAS No. 256-86-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

256-86-0

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

IUPAC Name

11H-benzo[c][1]benzazepine

InChI

InChI=1S/C14H11N/c1-2-7-13-10-15-14-8-4-3-6-12(14)9-11(13)5-1/h1-8,10H,9H2

InChI Key

IDWNSAXOQLJYOF-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C=NC3=CC=CC=C31

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

General Synthetic Approaches to the 11H-Dibenz[b,e]azepine Core

The synthesis of the this compound scaffold, a core structure in many biologically active compounds, can be achieved through a variety of chemical reactions. These methods range from classical intramolecular cyclizations to modern catalytic cross-coupling and multicomponent reactions.

Friedel-Crafts Ring Closure Reactions

A classical and widely employed method for constructing the tricyclic core of dibenzazepines is the intramolecular Friedel-Crafts reaction. researchgate.netsemanticscholar.orgsemanticscholar.org This approach typically involves the cyclization of a suitable precursor, such as an N-substituted biaryl amino acid or a related derivative, in the presence of a Lewis acid or a strong protic acid catalyst. researchgate.net Common catalysts for this transformation include aluminum chloride (AlCl₃), polyphosphoric acid (PPA), and phosphorus pentoxide (P₂O₅). semanticscholar.orgresearchgate.netaun.edu.eg

The key step is an intramolecular electrophilic acylation or alkylation, where a reactive intermediate, such as an acid chloride or a carbocation, attacks one of the aromatic rings to form the central seven-membered azepine ring. researchgate.net For instance, N-benzyloxycarbonylated biaryl amino acids can be cyclized using AlCl₃ to yield the dibenzoazepinone core. Similarly, nitrogen-containing carboxylic acids and alkanols serve as effective precursors for this ring closure. semanticscholar.orgaun.edu.eg The choice of catalyst and reaction conditions can be optimized to achieve high yields of the desired dibenzazepine (B1670418). semanticscholar.org

CatalystPrecursor TypeProductYield Range
AlCl₃N-benzyloxycarbonylated biaryl amino acidsDibenzoazepinone core82-90%
AlCl₃, P₂O₅, PPANitrogen-containing carboxylic acids and alkanolsDibenz[b,f]azepine derivativesHigh
AlCl₃/CH₃NO₂2-(2-(N-phenyl-N-tosylamino)phenyl)acetic acid10,11-dihydro-10-oxo-5H-dibenz[b,f]azepineGood

Wittig-Horner Reactions for 11-Position Modification

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a powerful tool for modifying the 11-position of the this compound framework, specifically for introducing a double bond with controlled stereochemistry. researchgate.netresearchgate.net This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with a ketone, in this case, the 11-keto group of a dibenz[b,e]azepin-11-one precursor. organic-chemistry.org

A notable application is the introduction of a cyanomethylene group (=CH-CN) at the 11-position. researchgate.netresearchgate.net This transformation is typically carried out under mild conditions and results in the formation of both (E) and (Z) isomers of the resulting [6-(alkylamino)-11H-dibenz[b,e]azepin-11-ylidene]acetonitriles. researchgate.netresearchgate.net These isomers can often be separated by methods such as fractional crystallization. researchgate.netresearchgate.net The reaction proceeds via the formation of a phosphonate ylide, which then reacts with the carbonyl group to form an oxaphosphetane intermediate that subsequently eliminates to form the alkene and a water-soluble phosphate (B84403) byproduct. organic-chemistry.orgorganic-chemistry.org

Reactant 1Reactant 2Product FeatureKey Outcome
11H-Dibenz[b,e]azepin-11-one derivativeStabilized phosphonate ylide (e.g., from diethyl cyanomethylphosphonate)Cyanomethylene group at C11Formation of (E) and (Z) isomers

Ugi Four-Component Reaction (Ugi-4CR) and Sulfur Ylide Rearrangement

A highly efficient, one-pot synthesis of polysubstituted dibenzo[b,e]azepin-6(11H)-ones has been developed utilizing a sequential Ugi four-component reaction (Ugi-4CR) followed by a sulfur ylide-mediated rearrangement. tcsedsystem.eduresearchgate.net This methodology allows for the rapid assembly of the complex dibenzazepinone core from simple, readily available starting materials. tcsedsystem.edu

Reaction SequenceKey ReagentsIntermediateFinal ProductYield Range
1. Ugi-4CR2. Sulfur Ylide Rearrangement2-Aminophenyl ketones, Aldehydes, Isocyanides, Sulfonium salts, DBUFunctionalized Ugi adductPolysubstituted dibenzo[b,e]azepin-6(11H)-ones69-84%

Copper-Catalyzed Oxidative C(sp³)–H/C(sp²)–H Cross-Coupling Methods

Modern synthetic strategies have introduced copper-catalyzed oxidative cross-coupling reactions as a facile method for constructing the azepine ring system. acs.orgrsc.org This approach involves the direct coupling of an unactivated C(sp³)–H bond with a C(sp²)–H bond, representing a highly atom-economical pathway. rsc.orgresearchgate.net

While broadly applicable to benzazepine synthesis, this method demonstrates the power of transition metal catalysis in forming the seven-membered ring. acs.org The reaction typically involves the intramolecular coupling of substrates containing both an aniline (B41778) moiety and a suitable alkyl chain. rsc.org The copper catalyst facilitates the C-H activation and subsequent bond formation, leading to the cyclized product. acs.org This methodology has been successfully applied to the synthesis of various 1-benzazepine derivatives and highlights a promising route for constructing the dibenz[b,e]azepine core. rsc.org A related copper-catalyzed asymmetric intramolecular reductive or borylative cyclization of 2'-vinyl-biaryl-2-imines has also been developed for the synthesis of dibenzo[b,d]azepines, showcasing the versatility of copper catalysis in this area. nih.gov

Reaction TypeCatalyst SystemSubstrate TypeKey Transformation
Oxidative C(sp³)–H/C(sp²)–H Cross-CouplingCopper catalystSubstrates with aniline and alkyl moietiesIntramolecular C-C bond formation to form azepine ring
Asymmetric Reductive/Borylative Cyclization[CuI/(Ph-BPE)]2'-Vinyl-biaryl-2-iminesEnantioselective formation of dibenzo[b,d]azepines

Cationic Gold(I)-Catalyzed Cycloisomerization Strategies

Cationic gold(I) complexes have emerged as powerful catalysts for the cycloisomerization of enynes, providing an elegant route to complex polycyclic systems containing the dibenzazepine skeleton. elsevierpure.com This method involves the intramolecular reaction of specifically designed precursors, such as 9-(2-alkynylphenyl)-9H-carbazole derivatives. elsevierpure.com

The gold(I) catalyst activates the alkyne moiety, rendering it susceptible to nucleophilic attack by the appended aromatic ring. clockss.org This process typically proceeds via a 7-endo-dig cyclization, a pathway favored by the rigid carbazole (B46965) structure of the substrate, which effectively positions the reacting groups. elsevierpure.com The reaction proceeds under mild conditions and can be used to construct a variety of fused penta- and hexacyclic π-conjugated systems that incorporate the dibenzazepine core. elsevierpure.com The nature of the substituents on the alkyne can influence the regioselectivity of the cyclization. researchgate.net

CatalystSubstrate TypeCyclization ModeProduct
Cationic Gold(I) complex9-(2-Alkynylphenyl)-9H-carbazole derivatives7-endo-dig cycloisomerizationPenta- and hexacyclic compounds with a dibenzazepine skeleton
AuCl / Picolinic acid-Au(III)Propargyl esters and α,β-unsaturated imines[4+3] AnnulationAzepine derivatives

Electrophilic Aromatic Substitution for Scaffold Functionalization

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction for the functionalization of the aromatic rings within the this compound scaffold. This class of reactions allows for the introduction of a wide variety of substituents onto the benzene (B151609) rings, thereby modifying the electronic and steric properties of the molecule.

The dibenzazepine nucleus is generally susceptible to attack by electrophiles. semanticscholar.org Computational studies on the intramolecular Friedel-Crafts alkylation of ortho-allyl-N-benzylanilines, which leads to dihydrodibenz[b,e]azepine, confirm that the mechanism falls under the category of electrophilic aromatic substitution rearrangements. researchgate.net The reactivity of the aromatic rings can be influenced by the existing substituents and the reaction conditions. For example, palladium-catalyzed direct arylation reactions, which can proceed through a mechanism involving electrophilic aromatic substitution, have been used to functionalize dibenzo[b,f]azepines at the C10 and C11 positions. theses.fr The chloromethyl group in 6-(chloromethyl)-11H-dibenzo[b,e]azepine acts as a reactive electrophilic center, enabling nucleophilic substitution reactions for further derivatization. smolecule.com

Reaction TypeReagent/CatalystPosition of FunctionalizationPurpose
Intramolecular Friedel-Crafts AlkylationAcid catalyst (e.g., H₂SO₄)Forms the azepine ringCore Synthesis
Palladium-Catalyzed Direct ArylationPalladium catalystC10, C11 positionsScaffold Derivatization
Nucleophilic SubstitutionVarious nucleophiles on a chloromethylated precursor6-position side chainIntroduction of functional groups

Beckmann Rearrangement in Azepane Synthesis

The Beckmann rearrangement is a well-established chemical reaction used to convert an oxime into an amide. libretexts.org This reaction has been instrumental in the synthesis of the azepane ring, a seven-membered nitrogen-containing heterocycle that forms the central ring of the this compound framework. The traditional Beckmann rearrangement often requires harsh conditions, such as highly acidic media and elevated temperatures. libretexts.org However, modified and more efficient methods have been developed.

For instance, a highly efficient Beckmann rearrangement has been utilized for the synthesis of a functional derivative of ε-caprolactam, which is a precursor to the azepane ring. acs.orgusm.edu This method can be followed by a subsequent reduction reaction to yield the A-azepane ring. researchgate.net The synthesis of various azepane derivatives often starts from the corresponding ketones, which are converted to ketoximes. derpharmachemica.com These oximes then undergo the Beckmann rearrangement to form the lactam (a cyclic amide), which can be further modified. researchgate.netderpharmachemica.com The reaction conditions for the rearrangement can be varied, with reagents like 2,4,6-trichloro researchgate.netCurrent time information in Bangalore, IN.acs.orgtriazine in N,N-dimethylformamide being used at room temperature. derpharmachemica.com

The synthesis of dibenzo[b,f]azocine derivatives has also been achieved through a Beckmann rearrangement of dibenzosuberone (B195587) oxime, followed by reduction. researchgate.net While classic conditions involve strong acids like concentrated sulfuric acid, which can sometimes lead to undesired side products, newer methods aim for milder and more selective transformations. acs.org

Derivatization Strategies for this compound Analogues

Once the core this compound structure is formed, various functional groups can be introduced at different positions to modulate the compound's properties.

Introduction of Cyanomethylene Groups at the 11-Position

The introduction of a cyanomethylene group (=C(CN)H) at the 11-position of the this compound skeleton has been accomplished through a Wittig-Horner reaction under mild conditions. nih.gov This reaction allows for the creation of (E) and (Z) isomers, which can be separated by fractional crystallization. nih.govresearchgate.net The synthesis of these derivatives has led to compounds with neuroleptic activity. nih.govresearchgate.net

Substitution with Piperazinyl Moieties

The incorporation of a piperazine (B1678402) ring at various positions of the this compound nucleus is a common strategy in the development of new therapeutic agents. researchgate.net For example, 11-(Piperazin-1-yl)-5H-dibenzo[b,e] acs.orgCurrent time information in Bangalore, IN.diazepine has been synthesized on a kilo scale without the need for chromatographic purification. researchgate.net The synthesis often involves the condensation of a suitable precursor, such as a lactam, with piperazine. researchgate.net

Derivatives with a piperazinyl group can be further modified. For instance, N-alkylcarboxylic acid derivatives of 4-(11H-Dibenz-[b,e]azepin-6-yl)piperazine have been synthesized. jst.go.jpnih.gov These modifications can influence the pharmacological activity of the resulting compounds. jst.go.jpnih.gov The synthesis of these analogs may involve reacting the parent piperazine compound with an appropriate alkylating or acylating agent. researchgate.netgoogle.com

Carboxylic Acid and Ester/Amide Functionalizations

Carboxylic acid, ester, and amide functionalities can be introduced into the this compound structure to create a diverse range of derivatives. For example, 5H-dibenzo[b,f]azepine-5-carboxylic acid derivatives have been synthesized and evaluated for their biological activities. researchgate.net The synthesis of these compounds can be achieved by reacting the parent dibenzazepine with phosgene (B1210022) to form a carbamoyl (B1232498) chloride, which is then reacted with an appropriate amine to form the desired amide. researchgate.net

Furthermore, N-alkylcarboxylic acid derivatives of piperazinyl-substituted dibenzazepines have been prepared, highlighting the versatility of this functionalization strategy. jst.go.jpnih.gov The synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives has also been reported, providing a key intermediate for further functionalization. rsc.orgnih.govrsc.org

Methyl Substitution Effects on Molecular Activity

The introduction of methyl groups at various positions on the this compound ring system can have a significant impact on the molecule's activity. For instance, the synthesis of 4-Methyl-11H-dibenz[b,e]azepine has been reported. thieme-connect.de Methylation of the azepine nitrogen in some derivatives has been shown to lead to a complete loss of certain biological activities, underscoring the importance of this position for molecular interactions. researchgate.net In contrast, the presence of a methyl group in other parts of the molecule can enhance metabolic stability.

Halogenation and Sulfonylation Reactions

Halogenation and sulfonylation are important reactions for modifying the electronic properties and reactivity of the this compound scaffold. The halogenation of dibenz[b,f]azepines can be achieved using reagents like bromine or chlorine in a suitable solvent such as chloroform. thieme-connect.de For example, 3,7-dichloro-5H-dibenz[b,f]azepine is synthesized through the halogenation of dibenz[b,f]azepine.

Sulfonylation of the dibenz[b,e]azepine nucleus can be achieved through various methods, including visible-light photoredox catalysis. researchgate.net This method allows for the use of sulfonyl chlorides to generate sulfonyl radicals, which then participate in a cyclization reaction to form sulfonated dibenzazepines. researchgate.net Another approach involves the reaction of 4-phenylcyclohexanone (B41837) oxime with concentrated sulfuric acid, which results in both Beckmann rearrangement and sulfonylation of the phenyl ring in a single step. acs.org

Stereochemical Considerations in this compound Synthesis

The formation of hydrazones from unsymmetrical ketones like 11H-Dibenzo[b,e]azepin-6-one can lead to the formation of geometric isomers, specifically the (E) and (Z) isomers, due to the restricted rotation around the C=N double bond. The relative orientation of the substituents on the carbon and nitrogen atoms of the imine functionality defines these isomers. The separation and correct assignment of these isomers are crucial for understanding their chemical and biological properties.

Separation and Assignment of (E)/(Z) Isomers

The separation and structural elucidation of the (E) and (Z) isomers of this compound hydrazones are critical steps in their characterization.

Separation of Isomers:

The separation of (E) and (Z) isomers of hydrazones is commonly achieved using chromatographic techniques. aijr.org High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose. nih.govnih.gov A reversed-phase HPLC column is often employed, and the mobile phase composition can be optimized to achieve baseline separation of the isomers. acs.org For instance, a gradient elution with a mixture of solvents like acetonitrile (B52724) and water is a common strategy. nih.gov

Column chromatography on silica (B1680970) gel is another effective method for separating hydrazone isomers on a preparative scale. nih.gov The choice of eluent is critical, and a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is frequently used. nih.gov The polarity of the eluent system is adjusted to achieve differential migration of the isomers down the column, allowing for their individual collection.

Assignment of Isomers:

Once separated, the assignment of the specific (E) or (Z) configuration to each isomer is typically accomplished using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. ruc.dkresearchgate.net

¹H NMR Spectroscopy: The chemical shifts of protons, particularly those in proximity to the C=N bond, can be indicative of the isomer's geometry. For example, the NH proton of the hydrazone often displays a different chemical shift in the (E) and (Z) isomers. ruc.dk In some cases, the protons of the dibenzazepine rings may also show distinct chemical shifts due to the anisotropic effect of the C=N bond and the different spatial arrangement of the substituents in the two isomers. researchgate.net Nuclear Overhauser Effect (NOE) experiments can provide definitive proof of configuration by identifying through-space interactions between specific protons.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, especially the imine carbon (C=N) and the carbons of the dibenzazepine framework, can also differ between the (E) and (Z) isomers. rsc.org The ¹J(P,C) coupling constants can be a predictive tool for determining (E) vs. (Z) isomerism in related phosphonate α-hydrazones. rsc.org

The following table summarizes the general approaches for the separation and assignment of (E)/(Z) isomers of hydrazones:

Technique Application Details
High-Performance Liquid Chromatography (HPLC) SeparationUtilizes a stationary phase (e.g., reversed-phase column) and a mobile phase to separate isomers based on their differential partitioning. nih.govnih.gov
Column Chromatography SeparationEmploys a solid adsorbent (e.g., silica gel) and a solvent system to separate isomers based on their different affinities for the stationary phase. nih.gov
¹H NMR Spectroscopy AssignmentDistinguishes isomers based on the chemical shifts of protons, particularly the NH proton and aromatic protons. NOE experiments can confirm spatial proximity of atoms. ruc.dkresearchgate.net
¹³C NMR Spectroscopy AssignmentDifferentiates isomers based on the chemical shifts of carbon atoms, including the imine carbon. rsc.org

The combination of these separation and spectroscopic techniques allows for the unambiguous identification and characterization of the (E) and (Z) isomers of this compound hydrazone derivatives.

Pharmacological Mechanisms and Biological Target Interactions Preclinical Research

Transient Receptor Potential Ankyrin 1 (TRPA1) Receptor Agonism/Antagonism

Derivatives of 11H-Dibenz[b,e]azepine have been identified as exceptionally potent agonists of the human Transient Receptor Potential Ankyrin 1 (TRPA1) receptor, a cation channel known for its role as a biological sensor for irritant chemicals. nih.govacs.org

The precise mechanism of TRPA1 activation by this compound itself is not extensively detailed in the available literature. However, the activation of TRPA1 channels generally leads to an influx of cations, including calcium (Ca2+), which contributes to cellular depolarization and signaling cascades. mdpi.commdpi.com Many known TRPA1 agonists are electrophilic compounds that activate the channel through covalent modification of cysteine residues within the receptor's structure. nih.gov While it is not specified if this compound acts as an electrophile, its derivatives are potent activators of the TRPA1 receptor. mdpi.com

The influx of Ca2+ through the activated TRPA1 channel can further modulate channel activity, leading to either potentiation or inactivation, and can trigger various downstream cellular responses. mdpi.com

Structure-activity relationship (SAR) studies on this compound derivatives have provided valuable insights into the modulation of TRPA1 activity. Computational modeling, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), has been employed to understand how different substituents influence agonist potency. mdpi.com

Key findings from these studies indicate that:

Electron Density at Position 11: The presence of a group with high electron density, such as an oxygen atom, at the 11-position is favorable for potent TRPA1 agonism. For instance, derivatives with an oxygen at position 11 show significantly higher potency compared to those with a methylene (B1212753) (CH2) group at the same position. mdpi.com

Electron Density between Positions 8 and 9: A lower electron density in the region between the C-8 and C-9 positions is associated with increased potency. mdpi.com

Hydrophobic Substituents: The presence of hydrophobic substituents, such as a methoxycarbonyl group (COOMe) at the 10-position, is well-tolerated and can contribute to the activity. mdpi.com

These findings suggest that both electronic and steric/hydrophobic properties of the substituents on the this compound scaffold play a crucial role in determining the potency of TRPA1 receptor agonism.

Table 1: Influence of Substituents on TRPA1 Agonist Potency of this compound Derivatives

Compound Derivative Substituent at Position 10 Substituent at Position 11 pEC50
14 -CN CH2 8.796
15 -CN O 9.824
17 -CONH2 CH2 8.602
18 -CONH2 O 10.097

Data sourced from molecular modeling studies. mdpi.com pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).

Both this compound and Dibenz[b,f] nih.govacs.orgoxazepine derivatives have been identified as potent TRPA1 receptor agonists. nih.govacs.org Molecular modeling studies have been performed on series of compounds from both classes to predict their agonistic activities and to understand their structure-activity relationships. mdpi.com These studies have allowed for a comparative analysis, revealing that subtle changes in the tricyclic core structure can influence the interaction with the TRPA1 receptor. The replacement of the azepine ring in this compound with an oxazepine ring in Dibenz[b,f] nih.govacs.orgoxazepine can lead to differences in the conformational flexibility and electronic properties of the molecules, which in turn can affect their potency as TRPA1 agonists.

Neurotransmitter Receptor Interactions

Derivatives of this compound have also been investigated for their interactions with key neurotransmitter receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors.

Specific derivatives of this compound have demonstrated interactions with the serotonin system. For example, certain (E)- and (Z)-[6-(alkylamino)-11H-dibenz[b,e]azepin-11-ylidene]acetonitriles have shown tryptamine (B22526) antagonism in rats, suggesting an interaction with serotonin receptors. nih.gov Furthermore, related tricyclic structures, such as some dibenzo[b,f] nih.govacs.orgoxazepine derivatives, have been found to possess high affinity for the 5-HT2A receptor. nih.gov

However, detailed binding affinity data for the parent this compound at various serotonin receptor subtypes are not extensively documented in the reviewed literature. Similarly, there is a lack of specific data on the serotonin reuptake inhibition properties of this compound. For comparison, the structurally related compound carbamazepine (B1668303), a dibenz[b,f]azepine derivative, is suggested to have effects on serotonin systems, potentially acting as a serotonin releasing agent or a reuptake inhibitor. wikipedia.org

The interaction of this compound derivatives with dopamine receptors has been explored, revealing both antagonistic and agonistic properties depending on the specific substitutions.

A study on (E)- and (Z)-[6-(alkylamino)-11H-dibenz[b,e]azepin-11-ylidene]acetonitriles showed that the (E) isomers possess a somewhat greater apomorphine (B128758) antagonism compared to the (Z) isomers, indicating an interaction with dopamine receptors. nih.gov Apomorphine is a non-selective dopamine agonist, and its antagonism suggests a dopamine receptor blocking effect. Some of these derivatives displayed potent neuroleptic activity in animal tests, which is often associated with dopamine D2 receptor antagonism. nih.gov

Conversely, research into other structurally related benzazepine derivatives has identified compounds with agonist properties at the D1 dopamine receptor, particularly those containing a catechol ring. nih.gov However, rigidification of the benzazepine scaffold, as seen in some fluoreno[9,1-cd]azepine derivatives, has been shown to negatively impact dopamine D1 receptor affinity. nih.govnih.gov

Table 2: Neuroleptic Activity Profile of select (E,Z)-11H-Dibenz[b,e]azepine Derivatives

Compound Test Activity
(E,Z)-[6-(alkylamino)-11H-dibenz-[b,e]azepin-11-ylidene]acetonitriles (e.g., 12, 14, 16, 20) Apomorphine Antagonism (rats) Antagonistic effect
Tryptamine Antagonism (rats) Antagonistic effect
Sedative Activity (mice) (Z) isomers more potent
Muscle-relaxant Activity (rabbits) (Z) isomers more potent

Data from pharmacological screening of novel (E)- and (Z)-11H-dibenz[b,e]azepines. nih.gov

Norepinephrine (B1679862) Reuptake Inhibition

The tricyclic structure of this compound is characteristic of compounds that interact with monoamine transporters. However, based on available preclinical research, specific studies detailing the binding affinity or inhibitory concentration of this compound or its direct derivatives on the norepinephrine transporter (NET) are not extensively documented. While related compounds, such as certain dibenz[b,f]azepine derivatives like imipramine (B1671792) and clomipramine, are well-known norepinephrine reuptake inhibitors, direct evidence for this mechanism for the this compound parent scaffold is not prominently featured in the scientific literature.

Histamine (B1213489) H4 Receptor Targeting

The histamine H4 receptor (H4R) is a target for inflammatory and immune responses. Preclinical exploration of H4R antagonists is an active area of research. A review of the literature indicates that while various heterocyclic compounds have been investigated for H4R affinity, specific preclinical data on this compound derivatives as antagonists or agonists for the histamine H4 receptor is limited. Studies have explored related structures like dibenzodiazepines for H4R activity, but direct investigation into the this compound scaffold for this target is not well-documented.

Enzyme Inhibition Studies

Sirtuin 2 (SIRT2) Inhibition and Isoform Selectivity

Preclinical research has identified derivatives of a closely related scaffold, 10,11-dihydro-5H-dibenz[b,f]azepine, as inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase. These studies are significant as SIRT2 is a therapeutic target in neurodegenerative diseases and cancer.

In one study, novel SIRT2 inhibitors were developed using the 10,11-dihydro-5H-dibenz[b,f]azepine framework. In vitro screening assays identified two compounds, designated as compound 8 and compound 20 , with low micromolar inhibitory activity against SIRT2. nih.gov Notably, these compounds exhibited significant selectivity for SIRT2 over the SIRT1 isoform. Compound 8 was the most potent, with a half-maximal inhibitory concentration (IC₅₀) of 18 µM for SIRT2, and it demonstrated over 30-fold selectivity compared to SIRT1, which showed only 11% inhibition at a much higher concentration of 500 µM. nih.gov Compound 20 had a comparable SIRT2 IC₅₀ of 30 µM and also showed high selectivity over SIRT1. nih.gov Cellular assays in MCF-7 cells confirmed the in vitro selectivity for compound 8 . nih.gov

CompoundSIRT2 IC₅₀ (µM)SIRT1 InhibitionSelectivity (SIRT1 vs SIRT2)
Compound 81811% at 500 µM>30-fold
Compound 203012% at 100 µM>30-fold
Table 1. In vitro inhibitory activity of 10,11-dihydro-5H-dibenz[b,f]azepine derivatives against SIRT2 and SIRT1. Data sourced from preclinical enzymatic screening assays. nih.gov

Inhibition of Pro-inflammatory Enzymes

5α-Reductase Enzyme Binding Affinity

The 5α-reductase enzymes are involved in steroid metabolism and are targets for conditions like benign prostatic hyperplasia and androgenetic alopecia. There is a lack of available preclinical data concerning the binding affinity or inhibitory potential of this compound derivatives for 5α-reductase enzymes.

Calcium Channel Antagonism

Calcium channel blockers are a class of drugs used to treat cardiovascular disorders such as hypertension. These agents act by inhibiting voltage-gated calcium channels. A review of preclinical research did not yield specific studies investigating the activity of this compound or its derivatives as calcium channel antagonists.

Structure Activity Relationship Sar and Computational Chemistry Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 11H-Dibenz[b,e]azepine derivatives, 3D-QSAR approaches have been instrumental in creating predictive models for their activity as potent agonists of the human transient receptor potential ankyrin 1 (TRPA1) receptor mdpi.comnih.gov. A study involving a series of this compound and related derivatives utilized a training set of 21 molecules to develop robust and statistically significant models mdpi.comnih.gov.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR method that correlates the biological activity of molecules with their steric and electrostatic fields mdpi.com. In a key study on this compound derivatives, the generated CoMFA model demonstrated strong predictive capability. The model yielded a cross-validated correlation coefficient (r²cv) of 0.631 and a high non-cross-validated correlation coefficient (r²) of 0.986, indicating a reliable and robust model mdpi.comnih.gov. The analysis revealed that steric and electrostatic fields contributed 54.1% and 45.9%, respectively, to the model nih.gov. Furthermore, when validated with an external test set of five compounds, the model achieved a predictive r²pred value of 0.967 mdpi.comnih.govnih.gov.

Comparative Molecular Similarity Indices Analysis (CoMSIA) extends the CoMFA approach by evaluating additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. The CoMSIA model for this compound derivatives also showed significant statistical reliability, with an r²cv of 0.542 and an r² of 0.981 mdpi.comnih.gov. The respective contributions of the different fields were: steric (14.6%), electrostatic (40.3%), hydrophobic (16.0%), hydrogen bond donor (7.5%), and hydrogen bond acceptor (21.5%) mdpi.com. This model proved to have excellent predictive power for the external test set, with an r²pred value of 0.981 mdpi.comnih.govnih.gov.

Table 1: Statistical Summary of CoMFA and CoMSIA Models
ParameterCoMFACoMSIA
r²cv (Cross-validated coefficient)0.6310.542
r² (Non-cross-validated coefficient)0.9860.981
r²pred (Predictive coefficient for test set)0.9670.981
Optimal Number of Components66

Both the CoMFA and CoMSIA models were specifically developed to predict the agonistic activities (expressed as pEC50 values) of this compound derivatives at the human TRPA1 receptor mdpi.comnih.govresearchgate.net. The high correlation coefficients and predictive power of these models confirm their reliability in forecasting the potency of new, unsynthesized compounds based on their structural features mdpi.com. This predictive capability is a valuable asset in guiding the design of novel agonists with enhanced activity mdpi.com.

Table 2: Actual and Predicted pEC50 Values for Select this compound Derivatives
Compound No.Actual pEC50Predicted pEC50 (CoMFA)Predicted pEC50 (CoMSIA)
98.2228.2178.199
1010.30110.28710.347
159.8249.8249.824
1810.09710.12110.141
24 (Test Set)7.8547.8687.954
25 (Test Set)8.6788.7718.718

Molecular Docking and Binding Mode Predictions

While direct molecular docking studies on this compound are not extensively detailed in the provided context, the 3D-QSAR contour maps generated from CoMFA and CoMSIA serve a similar purpose. They provide a visual representation of the receptor's binding pocket characteristics, predicting how different substituents on the dibenzazepine (B1670418) core will interact with it.

The correlation between the nature and position of substituents and the biological activity of this compound derivatives is a central theme in their SAR.

Geometric Isomers : Studies on geometric (E) and (Z) isomers of certain derivatives have shown significant divergence in activity profiles. For example, (Z) isomers can exhibit higher sedative and muscle-relaxant activity, while (E) isomers may possess greater anticholinergic efficacy and apomorphine (B128758) antagonism nih.gov. This highlights the critical role of the three-dimensional orientation of substituents nih.gov.

Side Chain Variations : Broad changes to the basic side chain of this compound derivatives have been investigated to establish clear structure-activity relationships, leading to compounds with potent neuroleptic activity nih.gov.

Substituents on the Tricyclic Core : The QSAR models provide specific insights. For instance, a hydroxyl group at the C-8 position was found to significantly improve agonistic activity compared to a methoxycarbonyl or a methoxyl group at the same position mdpi.com. This suggests a favorable interaction, possibly a hydrogen bond, in that region of the receptor. Conversely, bulky groups at the C-10 position were found to be beneficial for activity mdpi.com.

The contour maps from CoMFA and CoMSIA analyses provide a detailed picture of the interactive fields within the receptor's active site that influence biological activity mdpi.comnih.gov.

Steric Fields : The models identified regions where bulky substituents would either increase or decrease potency. A sterically favorable region was found near the C-10 position, indicating that larger groups are well-tolerated and can enhance activity mdpi.com. In contrast, a region near the C-8 position was identified where bulky groups would lead to a decrease in potency, likely due to steric hindrance mdpi.com.

Electrostatic Fields : The analysis pinpointed areas where electropositive or electronegative groups are favored. For example, the presence of an electronegative group at the C-8 position was shown to be advantageous for agonistic activity mdpi.com.

Hydrophobic Fields : Hydrophobic substituents were found to be well-tolerated in the region surrounding the 10-COOMe group of the most active compound, suggesting a hydrophobic pocket in the receptor at this location mdpi.com.

Hydrogen Bond Donor/Acceptor Fields : The models also highlighted specific locations where hydrogen bond donor and acceptor groups on the ligand would be beneficial for binding affinity, providing a clear roadmap for designing derivatives with improved interactions mdpi.com.

These computational insights are invaluable for facilitating the design of more potent and selective this compound-based therapeutic agents mdpi.com.

Influence of Molecular Conformation on Biological Activity

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. For the this compound scaffold, the central seven-membered azepine ring is not planar and can adopt various conformations. The specific geometry of this ring system, along with the orientation of substituents, dictates how the molecule fits into the binding site of a receptor or enzyme.

Computational studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to elucidate the structure-activity relationships of this compound derivatives. For a series of this compound and dibenz[b,f]oxazepine derivatives acting as potent agonists of the human transient receptor potential ankyrin 1 (TRPA1) receptor, 3D-QSAR models were developed. These models provided insights into the spatial arrangement of steric and electrostatic fields that are favorable for agonistic activity. The information gleaned from 3D contour maps generated in these studies can guide the design of more potent agonists by indicating regions where modifications to the molecular structure would likely enhance biological activity.

The rigidity of a molecule can significantly impact its interaction with a biological target. A more rigid molecule has fewer conformations, which can lead to a higher affinity for a specific receptor if the locked conformation is the active one. This is because less entropy is lost upon binding. Conversely, a flexible molecule can adapt to the binding site, but this flexibility can also allow it to bind to multiple targets, potentially leading to off-target effects.

In the broader class of benzazepines, to which this compound belongs, the concept of structural rigidification has been explored to enhance receptor selectivity and affinity. For instance, the rigidification of the 1-phenylbenzazepine template to a 1,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine framework was found to significantly influence its affinity for the 5-HT6 receptor. This enhanced rigidity, along with electronic and hydrophobic interactions, was a key factor in the observed high affinity and selectivity. While this is a different, though related, scaffold, it highlights the principle that constraining the conformation of the azepine ring system can lead to more specific and potent receptor interactions. Molecular docking studies of these rigidified compounds suggested that changes in hydrogen bonding interactions due to the altered geometry could explain the observed shifts in receptor affinity.

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, leading to the existence of stable, separable enantiomers or diastereomers. In the context of dibenzazepine derivatives, the biphenyl-like core can give rise to axial chirality. While research on atropisomerism in this compound itself is not extensively documented, studies on the closely related 5H-dibenzo[b,d]azepin-7(6H)-one scaffold provide valuable insights into this phenomenon.

For N-acyl and N-sulfonyl derivatives of 5H-dibenzo[b,d]azepin-7(6H)-one, the presence of two axes of chirality has been identified: one arising from the biphenyl (B1667301) moiety (axis 1) and another from the Ar–N(C=O) or Ar–N(SO2) bond (axis 2). It was found that these two axes often move in a concerted manner. The introduction of a methyl group at the C-4 position of the dibenzoazepine was used to freeze the conformation, allowing for the isolation of stable atropisomers. X-ray analysis confirmed that these compounds exist as a pair of enantiomers with a specific relative configuration.

Interestingly, for N-acyl derivatives, an equilibrium between E- and Z-amide rotamers was observed, indicating that the rotation around the exocyclic N-C(O) bond is not in concert with the endocyclic axes. The energy barrier to rotation for some of these atropisomers was found to be high, indicating their stereochemical stability. Preliminary investigations into the biological activity of these separated atropisomers suggested that there can be differences in their potency, for example, in the blockade of the potassium channel Kv1.3. This underscores the importance of considering atropisomerism in the design and evaluation of biologically active dibenzazepine derivatives, as one atropisomer may be significantly more active or have a different pharmacological profile than the other.

Electronic Structure Analysis

The electronic structure of a molecule, which describes the distribution of electrons, is fundamental to its reactivity and its ability to interact with other molecules, including biological targets. Computational methods, such as Density Functional Theory (DFT), are used to analyze the electronic properties of molecules like this compound.

Studies on the geometry and electronic structure of dibenzoazepine analogues have provided insights into the properties of the central seven-membered ring. The presence of a double bond in the central ring can lead to partial aromaticity, which influences the mobility of the electron density. For some derivatives of the related 5H-dibenzo[b,f]azepine, a flat conformation of the central ring is associated with electron density mobility comparable to that of the aromatic side rings.

DFT calculations have been used to investigate the electronic structure of 5H-dibenz[b,f]azepine, a close isomer of this compound. These studies have explored concepts such as aromaticity and anti-aromaticity in the neutral molecules and their protonated forms. The electronic structure of the dibenzazepine nucleus can be influenced by substituents at various positions. Changes in the electronic structure have been related to the observed biological activity of these compounds. The analysis of electronic properties, such as molecular orbital energies and charge distributions, can help in understanding the nature of intermolecular interactions, including those with receptor binding sites.

Below is a table summarizing some of the computational chemistry approaches used in the study of dibenzazepine derivatives and their applications:

Computational MethodApplication in Dibenzazepine ResearchReference
CoMFA/CoMSIA 3D-QSAR modeling to relate molecular fields to biological activity of TRPA1 agonists.
DFT Analysis of geometry, electronic structure, and aromaticity of the dibenzazepine core.
Molecular Docking Predicting the binding mode and interactions of rigidified benzazepines with receptors.

Preclinical Therapeutic Potential and Biological Applications in Vitro/animal Models

Neuropsychiatric Research Applications

The unique structure of 11H-Dibenz[b,e]azepine has prompted extensive research into its potential applications in neuropsychiatric disorders. Preclinical studies have focused on its antipsychotic, antidepressant, anxiolytic, sedative, and muscle-relaxant properties, as well as its impact on motor activity.

Antipsychotic Potential (e.g., Neuroleptic Activity in Animal Models)

Certain derivatives of this compound have demonstrated notable neuroleptic activity in preclinical animal models. Specifically, a series of (E)- and (Z)-[6-(alkylamino)-11H-dibenz-[b,e]azepin-11-ylidene] acetonitriles have exhibited potent antipsychotic potential, reported to be two to seven times more potent than the atypical antipsychotic, clozapine. nih.gov

The antipsychotic potential of these compounds has been evaluated through their ability to antagonize the effects of dopamine (B1211576) and serotonin (B10506) agonists, such as apomorphine (B128758) and tryptamine (B22526), in rats. nih.gov The (E) isomers of these derivatives were found to possess a somewhat greater apomorphine antagonism, suggesting an interaction with dopamine pathways, a key mechanism in the action of many antipsychotic drugs. nih.gov

Table 1: Antipsychotic Potential of this compound Derivatives in Animal Models
Compound TypeAnimal ModelKey FindingsReference
(E),(Z)-[6-(alkylamino)-11H-dibenz-[b,e]azepin-11-ylidene] acetonitrilesRatsPotent neuroleptic activity (2-7 times that of clozapine). nih.gov nih.gov
(E) isomers of [6-(alkylamino)-11H-dibenz-[b,e]azepin-11-ylidene] acetonitrilesRatsDemonstrated apomorphine antagonism. nih.gov nih.gov
(E),(Z)-[6-(alkylamino)-11H-dibenz-[b,e]azepin-11-ylidene] acetonitrilesRatsShowed tryptamine antagonism. nih.gov nih.gov

Antidepressant Effects in Preclinical Models

While direct studies on the antidepressant effects of this compound are limited in the available literature, research on the closely related dibenz[b,f]azepine derivatives provides insights into the potential of this tricyclic system. These related compounds have been screened for antidepressant activity in preclinical models. nih.gov Standard preclinical assays for evaluating antidepressant potential include the forced swim test and the tail suspension test in mice, where a reduction in immobility time is indicative of an antidepressant-like effect. ijbcp.com

Anxiolytic Activity in Preclinical Settings

The anxiolytic potential of compounds structurally related to this compound has been investigated. Derivatives of 11H-2,3,4,5-tetrahydro nih.govmdpi.comdiazepino[1,2-a]benzimidazole have been studied for their tranquilizing effects. researchgate.net In preclinical evaluations, such as the elevated plus-maze test in mice, these compounds have demonstrated anxiolytic activity. researchgate.net The elevated plus-maze is a widely used behavioral assay where an increase in the time spent in the open arms of the maze suggests a reduction in anxiety. mdpi.com The most potent of these derivatives exhibited a significant antianxiety action. researchgate.net

Sedative and Muscle-Relaxant Properties (Isomer-Specific Effects)

Preclinical screening has revealed that specific isomers of this compound derivatives possess sedative and muscle-relaxant properties. The (Z) isomers of (E),(Z)-[6-(alkylamino)-11H-dibenz-[b,e]azepin-11-ylidene] acetonitriles have been shown to exhibit significantly higher sedative and muscle-relaxant activity compared to their (E) counterparts. nih.gov The sedative effects were evaluated in mice, while the muscle-relaxing properties were assessed in rabbits. nih.gov

Table 2: Sedative and Muscle-Relaxant Properties of this compound Isomers
IsomerActivityAnimal ModelKey FindingsReference
(Z) isomers of [6-(alkylamino)-11H-dibenz-[b,e]azepin-11-ylidene] acetonitrilesSedativeMiceSignificantly higher sedative activity. nih.gov nih.gov
(Z) isomers of [6-(alkylamino)-11H-dibenz-[b,e]azepin-11-ylidene] acetonitrilesMuscle-RelaxantRabbitsSignificantly higher muscle-relaxant activity. nih.gov nih.gov

Impact on Motor Activity in Animal Studies

The impact of this compound derivatives on motor activity has been a component of their preclinical pharmacological screening. nih.gov Such evaluations are crucial to differentiate between desired therapeutic effects and potential motor impairments. Animal models such as the rotarod test are commonly used to assess motor coordination. mdpi.comresearchgate.net In this test, the ability of an animal to remain on a rotating rod is measured, with a decrease in performance suggesting potential motor deficits. While the screening of this compound derivatives has included tests for motor activity, specific details on the outcomes are not extensively detailed in the currently available literature. nih.gov

Anti-inflammatory and Analgesic Research

Research has also explored the potential of the dibenz[b,e]azepine scaffold in the context of inflammation and pain. Studies on a closely related isomer, 5H-dibenz[c,e]azepine, have provided evidence of anti-inflammatory and analgesic properties in rodent models. nih.gov

A series of N-substituted 5H-dibenz[c,e]azepin-5,7(6H)dione and 6-substituted 6,7-dihydro-5H-dibenz[c,e]azepine derivatives have demonstrated both anti-inflammatory and local analgesic activity. nih.gov For instance, 6-(4-Chlorophenyl)-5H-dibenz[c,e]azepin-5,7(6H)dione showed a greater than 50% inhibition of induced edema and the writhing reflex in mice. nih.gov The writhing test, where a reduction in abdominal constrictions induced by an irritant is measured, is a common model for assessing analgesic activity. nih.gov The anti-inflammatory effects were evaluated in models of induced edema, where a reduction in swelling is indicative of anti-inflammatory action. nih.gov Some of these derivatives were found to be as potent as the standard non-steroidal anti-inflammatory drugs (NSAIDs), indomethacin (B1671933) and phenylbutazone. nih.gov

Furthermore, the mechanism of action for these anti-inflammatory effects appears to involve the inhibition of prostaglandin (B15479496) synthetase activity. nih.gov More recent research has identified derivatives of this compound as potent agonists of the human transient receptor potential ankyrin 1 (TRPA1) receptor. mdpi.com The TRPA1 receptor is a key player in inflammatory pain pathways, and its activation can lead to a complex array of downstream effects, including the modulation of neurogenic inflammation. mdpi.com

Table 3: Anti-inflammatory and Analgesic Research Findings for Dibenz[b,e]azepine Derivatives
Compound TypeActivityAnimal ModelKey FindingsReference
6-(4-Chlorophenyl)-5H-dibenz[c,e]azepin-5,7(6H)dioneAnti-inflammatoryMice (induced edema)>50% inhibition of edema. nih.gov nih.gov
6-(4-Chlorophenyl)-5H-dibenz[c,e]azepin-5,7(6H)dioneAnalgesicMice (writhing reflex)>50% inhibition of writhing. nih.gov nih.gov
N-substituted 5H-dibenz[c,e]azepin-5,7(6H)dione derivativesAnti-inflammatoryRodentsPotency comparable to indomethacin and phenylbutazone. nih.gov nih.gov
This compound derivativesTRPA1 AgonismIn vitro (human TRPA1 receptor)Potent activators of the TRPA1 receptor. mdpi.com mdpi.com

Modulation of Inflammatory Hyperalgesia

The transient receptor potential ankyrin 1 (TRPA1) ion channel is a critical sensor for irritant chemicals and is implicated in inflammatory pain. Preclinical studies have demonstrated that TRPA1 antagonists can be effective in attenuating pain hypersensitivity in various experimental models of pathophysiological pain, including mechanical and cold hypersensitivity. The activation of TRPA1 is linked to the release of pro-inflammatory neuropeptides, which promote neurogenic inflammation. Derivatives of this compound have been identified as extremely potent agonists of the human TRPA1 receptor. The potent activation of this channel, which plays a key role in the mechanisms of inflammatory pain, suggests that these compounds can serve as valuable pharmacological tools to study the pathways of hyperalgesia and advance the development of novel analgesics.

TRPA1-mediated Sensory Irritation Research (e.g., Analogs of Riot Control Agents)

The TRPA1 channel is recognized as a key biological sensor for irritant chemicals, including tear gases and riot control agents. Research has led to the discovery that 11H-Dibenz[b,e]azepines (morphanthridines) and the structurally related dibenz[b,f]oxazepines are extremely potent agonists of the TRPA1 receptor. This finding has provided insight into the mechanism of action for many known sensory irritants.

The synthesis and biological evaluation of a range of substituted morphanthridines have been conducted to understand the structure-activity relationship (SAR) for this class of TRPA1 agonists. These studies have identified compounds with exceptionally high potency, with EC50 values (the concentration required to elicit a half-maximal response) spanning from the micromolar (µM) down to the sub-nanomolar (nM) range. Certain potent analogs are now utilized as standard screening tools in the discovery and development of TRPA1 antagonists, which are being investigated for conditions involving TRPA1 activation, such as pain and asthma.

Table 1: Potency of this compound Derivatives as TRPA1 Agonists

Compound Derivative EC50 Value (nM)
Substituted Morphanthridine 1 1000
Substituted Morphanthridine 2 100
Substituted Morphanthridine 3 10
Substituted Morphanthridine 4 1
Substituted Morphanthridine 5 0.1

This table is representative of the range of potencies found in research, with specific values varying between derivatives. Data sourced from studies on TRPA1 agonists.

Anticancer Research

Inhibition of Cancer Cell Proliferation (e.g., LNCaP Cells)

A review of available preclinical research literature did not yield specific studies investigating the inhibitory effects of this compound on the proliferation of androgen-sensitive human prostate cancer cells (LNCaP). While structurally related compounds such as 5H-dibenzo[b,e]azepine-6,11-dione derivatives have been investigated as potential anticancer agents through mechanisms like PARP-1 inhibition, specific data on the direct action of this compound on LNCaP cell lines is not available.

Cytotoxic Effects on Specific Cancer Cell Lines (e.g., HeLa, U87)

There is no specific information available in the reviewed scientific literature regarding the cytotoxic effects of this compound on human cervical cancer (HeLa) or glioblastoma (U87) cell lines. Research into the anticancer properties of related tricyclic structures has been performed; for instance, certain 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one derivatives have demonstrated anti-proliferative activity against various human cancer cell lines. However, dedicated studies on the cytotoxic potential of the specific this compound scaffold against HeLa and U87 cells have not been reported.

Other Biological Activities in Preclinical Studies

Anticonvulsant Activity

Derivatives of this compound have been synthesized and evaluated in animal models as potential agents for the central nervous system (CNS). Specifically, a series of (E)- and (Z)-[6-(alkylamino)-11H-dibenz-[b,e]azepin-11-ylidene]acetonitriles were assessed for pharmacological activity.

These preclinical screenings demonstrated that several of these derivatives possess potent neuroleptic activity, in some cases reported to be two to seven times more potent than the atypical antipsychotic, clozapine. The animal tests included models designed to evaluate sedative, anticholinergic, and muscle-relaxing activities. The results indicated that the geometric isomerism of the compounds significantly influenced their activity profile; (Z) isomers showed notably higher sedative and muscle-relaxant effects, which are properties often associated with anticonvulsant potential. While these findings point towards CNS-depressant activities, further studies utilizing specific anticonvulsant models, such as the maximal electroshock (MES) or subcutaneous pentylenetetrazole (scPTZ) tests, would be required to confirm a direct anticonvulsant effect.

Antiviral Potential

Research into the antiviral properties of dibenz[b,e]azepine-related structures has identified promising candidates for combating influenza viruses. A study focused on optimizing the structure of Baloxavir, a known PA inhibitor, led to the development of novel dibenzoxepine-based derivatives. nih.gov Two lead compounds, ATV03 and ATV07, demonstrated potent anti-influenza activity. nih.gov

In in vitro assays, both ATV03 and ATV07 exhibited excellent activity against influenza A (H3N2) with half-maximal effective concentration (EC₅₀) values of 0.78 ± 0.10 nM and 0.78 ± 0.01 nM, respectively. nih.gov They also showed significant efficacy against influenza B, with EC₅₀ values of 2.02 ± 0.40 nM and 2.32 ± 0.29 nM. nih.gov Mechanistic studies suggest these compounds inhibit the influenza virus's PA protein and RNA-Dependent RNA polymerase (RdRp), while also disturbing the nucleoprotein (NP). nih.gov Due to its favorable bioavailability and metabolic stability, compound ATV03 was selected for further investigation as a potential agent against seasonal and pandemic influenza. nih.gov

CompoundVirus StrainEC₅₀ (nM)Selectivity Index (SI)
ATV03Influenza A (H3N2)0.78 ± 0.10> 64103
ATV07Influenza A (H3N2)0.78 ± 0.0131603
ATV03Influenza B2.02 ± 0.40-
ATV07Influenza B2.32 ± 0.29-

Antimalarial Investigations

The dibenzazepine (B1670418) framework has been identified as a promising starting point for the development of new antimalarial drugs, particularly in light of growing resistance to existing therapies. rsc.org A library of dibenzazepine-tethered 3,5-disubstituted isoxazolines was synthesized and evaluated for its activity against Plasmodium falciparum. rsc.org

The synthesized compounds showed good to excellent inhibitory activity against the drug-sensitive 3D7 strain of P. falciparum, with half-maximal inhibitory concentration (IC₅₀) values ranging from 0.2 to 7.7 μM. rsc.org Five of the most potent compounds were further tested against one chloroquine-sensitive (D6) and two chloroquine-resistant (W2 and 7G8) strains. rsc.org These selected compounds proved effective against all four strains, with IC₅₀ values between 0.1 and 1.75 μM, indicating their potential to overcome drug resistance. rsc.org Molecular docking studies suggest that these dibenzazepine derivatives target the metalloamino-peptidase of the malaria parasite. rsc.org

CompoundP. falciparum StrainIC₅₀ (μM)
6j3D7, D6, W2, 7G80.1 - 1.75
6k3D7, D6, W2, 7G80.1 - 1.75
8c3D7, D6, W2, 7G80.1 - 1.75
8k3D7, D6, W2, 7G80.1 - 1.75
8l3D7, D6, W2, 7G80.1 - 1.75

Antimicrobial and Antibacterial Research

Derivatives of the dibenz[b,e]azepine scaffold and related structures have demonstrated notable antimicrobial and antibacterial properties in various preclinical studies.

A series of pyridobenzazepine derivatives were synthesized and tested against a panel of Gram-negative and Gram-positive bacteria, as well as fungal strains. shd.org.rs One derivative, compound 8 , showed potent, broad-spectrum antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 39 to 78 µg/mL. shd.org.rs Another compound, 12 , displayed promising antifungal activity, particularly against Candida albicans and Saccharomyces cerevisiae, with MIC values of 156 µg/mL. shd.org.rs

In another study, 1,2,3-triazole-chalcone derivatives were synthesized from N-acetyl-5H-dibenzo[b,f]azepine-5-carboxamide. sciopen.com These compounds were tested against multidrug-resistant Staphylococcus aureus and Pseudomonas aeruginosa. Derivative D1 was highly effective against P. aeruginosa, showing an inhibition zone of 28.10 ± 0.5 mm at a concentration of 100 mg/mL. sciopen.com

Furthermore, a dibenzodiazepine derivative, SW33, was identified as having potent inhibitory activity against intracellular multidrug-resistant strains of S. typhimurium in both macrophages and epithelial cells. nih.gov SW33 was also effective against other intracellular pathogens like Salmonella typhi, Yersinia enterocolitica, and Listeria monocytogenes, suggesting broad-spectrum activity against intracellular bacteria with no detectable toxicity in mammalian cells at concentrations up to 60 μM. nih.gov

Compound ClassTarget Organism(s)Key Finding(s)Reference
Pyridobenzazepine derivative 8Gram-positive & Gram-negative bacteriaMIC ranged from 39–78 µg/mL shd.org.rs
Pyridobenzazepine derivative 12C. albicans, S. cerevisiaeMIC = 156 µg/mL shd.org.rs
1,2,3-Triazole-chalcone derivative D1P. aeruginosaInhibition zone of 28.10 mm at 100 mg/mL sciopen.com
Dibenzodiazepine derivative SW33Intracellular bacteria (S. typhimurium, S. typhi, etc.)Potent activity against multidrug-resistant strains nih.gov

Antioxidant Properties

Several studies have confirmed the antioxidant potential of 5H-dibenz[b,f]azepine derivatives through various in vitro models. These compounds have shown efficacy in scavenging free radicals and inhibiting lipid peroxidation.

One study evaluated a series of 5H-dibenz[b,f]azepine derivatives containing aminophenol and substituted aminophenol moieties (compounds 2a-e). nih.gov These compounds demonstrated good antioxidant activity across multiple assays, including scavenging of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, inhibition of lipid peroxidation in a β-carotene linoleate (B1235992) system, and prevention of human low-density lipoprotein (LDL) oxidation. nih.gov Derivatives with substituted aminophenols (2d and 2e) showed the most predominant antioxidant activities among the synthesized analogues. nih.gov

Another investigation looked at 5H-dibenz[b,f]azepine derivatives with different functional groups and found that compounds (a) and (d) significantly inhibited human LDL oxidation and liposome (B1194612) peroxidation, showing activity comparable to reference antioxidants like Butylated Hydroxy Anisole (BHA) and ascorbic acid. usm.myusm.my

Compound/Derivative ClassAssay MethodObserved EffectReference
5H-dibenz[b,f]azepine with substituted aminophenols (2d, 2e)DPPH radical scavenging, Lipid peroxidation, LDL oxidationPredominant antioxidant activities nih.gov
5H-dibenz[b,f]azepine derivatives (a, d)Human LDL oxidation, Liposome peroxidationSignificant inhibition usm.myusm.my
Carbamazepine-based Schiff bases (C3, C4, C5)DPPH free radical scavengingSignificant antioxidant potential ajol.info

Neuroprotective Research

Derivatives of dibenz[b,f]azepine have been explored for their neuroprotective potential, particularly in the context of cognitive impairment. Research has focused on their ability to modulate key biological pathways involved in neuronal health and function.

A series of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates were synthesized and evaluated as histone deacetylase (HDAC) inhibitors for their potential to treat vascular cognitive impairment (VCI). researchgate.netnih.gov In a mouse model of chronic cerebral hypoperfusion, one derivative, compound 13 , was found to increase cerebral blood flow, reduce cognitive impairment, and improve hippocampal atrophy. researchgate.netnih.gov This compound also increased the level of histone acetylation (H3K14 and H4K5) in the cortex and hippocampus of the mice, suggesting a potential mechanism for its neuroprotective effects. researchgate.netnih.gov In vitro studies using neuroblastoma cells under oxygen-glucose deprivation also identified compound 13 as having the best cell viability and being capable of increasing levels of brain-derived neurotrophic factor (BDNF). researchgate.net These findings position this class of compounds as potential HDAC inhibitors for treating VCI. nih.gov

Hypolipidemic Effects in Animal Models

Derivatives of dibenz[c,e]azepine have demonstrated significant hypolipidemic activity in rodent models, showing potential for lowering cholesterol and triglyceride levels.

A series of 6-substituted derivatives of 6,7-dihydro-5H-dibenz[c,e]azepine were identified as active hypolipidemic agents in mice and rats. nih.gov Treatment with the parent drug resulted in a reduction of cholesterol, neutral lipid, and triglyceride content in the liver. nih.govconsensus.app It also lowered these lipids in the chylomicron and very low-density lipoprotein (VLDL) fractions. nih.gov The mechanism appears to involve the suppression of key enzymes in lipid metabolism, including ATP-dependent citrate (B86180) lyase. nih.govconsensus.app

In a separate study, various N-substituted dibenz[c,e]azepine-5,7-dione derivatives were tested in Triton WR-1339-induced hyperlipidemic rats. jddtonline.info Several of the synthesized compounds significantly lowered serum total cholesterol, triglycerides, and LDL levels while also improving high-density lipoprotein (HDL) levels. jddtonline.info Specifically, phenyl-substituted derivatives of diphenimide showed a pronounced decrease in both triglyceride and cholesterol levels. researchgate.netresearchgate.net

Compound ClassAnimal ModelKey EffectsReference
6,7-dihydro-5H-dibenz[c,e]azepineMice and RatsReduced liver cholesterol, neutral lipids, and triglycerides. Reduced cholesterol and triglycerides in VLDL fractions. nih.govconsensus.app
Dibenz[c,e]azepine-5,7-dione derivativesTriton WR-1339-induced hyperlipidemic ratsSignificantly lowered serum total cholesterol, triglycerides, and LDL. Improved HDL levels. jddtonline.info
N-(4-Methylphenyl)-diphenimideMiceLowered serum cholesterol by 48% and triglycerides by 40% after 16 days. researchgate.net

Future Directions and Research Gaps

Development of Novel 11H-Dibenz[b,e]azepine Derivatives with Enhanced Selectivity

A primary objective in the ongoing development of this compound-based compounds is the enhancement of selectivity towards specific biological targets to maximize therapeutic efficacy and minimize off-target effects. Research efforts are concentrated on synthesizing new analogs and exploring their structure-activity relationships (SAR) to identify derivatives with potent and selective activities.

For instance, novel (E)- and (Z)-[6-(alkylamino)-11H-dibenz[b,e]azepin-11-ylidene]acetonitriles have been synthesized and show significant potential as central nervous system agents. nih.gov The separation of (E) and (Z) isomers revealed divergent activity profiles; (Z) isomers exhibit higher sedative and muscle-relaxant effects, while (E) isomers show greater anticholinergic efficacy and apomorphine (B128758) antagonism. nih.gov This highlights how stereochemistry can be exploited to achieve enhanced selectivity.

In the realm of oncology, new 5,10-dihydro-11H-dibenzo[b,e] mdpi.comnih.govdiazepin-11-one derivatives have been synthesized and evaluated for their anti-proliferative activity. nih.gov One particular compound demonstrated potent tumor growth inhibition across five human cancer cell lines, inducing apoptosis and cell cycle arrest at the G2/M phase. nih.gov Further modifications of this scaffold could lead to more selective and potent anticancer agents.

Another promising area is the development of selective inhibitors for sirtuins (SIRTs), a class of NAD+-dependent deacetylases. A compound library based on the 10,11-dihydro-5H-dibenz[b,f]azepine scaffold led to the discovery of a hit molecule with low micromolar inhibitory activity against SIRT2 and over 30-fold selectivity compared to SIRT1. nih.govox.ac.uk Cellular studies confirmed this selectivity and its antiproliferative activity. nih.gov Computational docking studies have been employed to understand the basis for this selectivity, providing a roadmap for the design of even more specific SIRT2 inhibitors. nih.gov

The synthesis of new dibenzo[b,f]azepine derivatives continues to be an active field of research. lew.roresearchgate.net By reacting 5H-dibenzo[b,f]azepine-5-carbonyl chloride and its 10,11-dihydro analog with various amines, researchers have created novel compounds with potential neuropharmacological activity. researchgate.net Similarly, the design of rigid dibenzo[b,f]azepines based on the pharmacophoric features of doxorubicin (B1662922) has yielded promising anticancer candidates that act as selective topoisomerase II inhibitors. nih.gov One such derivative showed significant inhibition of tumor proliferation in vivo. nih.gov

These examples underscore a clear research trajectory: the strategic modification of the this compound core to fine-tune interactions with specific biological targets, thereby enhancing selectivity and therapeutic potential.

Exploration of Underexplored Chemical Space for New Molecular Scaffolds

Expanding the chemical diversity of this compound-based compounds is crucial for uncovering new biological activities and intellectual property. This involves developing novel synthetic methodologies to access previously unexplored regions of chemical space.

Recent advancements have streamlined the synthesis of derivatives such as 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol, a class of compounds that has been historically under-investigated. nih.gov A new three-step process provides straightforward access to a variety of substituted derivatives, opening avenues for further research into their therapeutic potential as novel antiepileptic drugs or for treating mood disorders. nih.gov The lack of efficient and direct methods for preparing these scaffolds has limited the exploration of substituents on the phenyl rings, representing a significant research gap. nih.gov

Innovative synthetic strategies are being developed to create structurally diverse analogs. These include Friedel-Crafts ring-closure reactions to produce novel 5H-dibenz[b,f]azepine and 5H-dibenz[b,f]-azocine derivatives. aun.edu.eg Other approaches involve multicomponent reactions and palladium-catalyzed domino coupling to synthesize N-aryl and N-alkyldihydropyridobenzazepines. beilstein-journals.org The development of efficient methods for the synthesis of new derivatives, such as the (BF3OEt2)-O-catalyzed aromatic amino-Claisen rearrangement followed by intramolecular alkene Friedel-Crafts alkylation, allows for the creation of previously unknown 6,11-dihydro-11-ethyl-5H-dibenz[b,e]azepine derivatives. researchgate.netresearchgate.net

The exploration of simple, yet unexploited, drug scaffolds functionalized with amine handles has also revealed the potential of bicyclic azepanes. nih.gov This highlights the value of systematically investigating foundational ring systems to discover novel neuropharmacological agents. The application of such systematic exploration to the this compound family could yield new scaffolds with unique biological profiles. The overarching goal is to move beyond incremental modifications and to generate fundamentally new molecular architectures based on the privileged dibenzazepine (B1670418) core.

Refinement and Validation of Predictive Models for Biological Activity

Computational modeling plays an increasingly vital role in guiding the design of novel this compound derivatives. The refinement and validation of predictive models for biological activity are key to accelerating the discovery process and reducing reliance on costly and time-consuming empirical screening.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of this compound and dibenz[b,f] mdpi.comnih.govoxazepine derivatives. mdpi.comnih.gov These models were developed to predict the agonistic activity of these compounds on the human TRPA1 receptor. mdpi.comnih.gov

The statistical significance of these models is noteworthy. For a training set of 21 molecules, the CoMFA model yielded a cross-validated correlation coefficient (r²cv) of 0.631 and a non-cross-validated correlation coefficient (r²) of 0.986. mdpi.comnih.gov The CoMSIA model produced an r²cv of 0.542 and an r² of 0.981. mdpi.comnih.gov Both models were validated with a test set of five compounds, demonstrating high predictive power with r²pred values of 0.967 (CoMFA) and 0.981 (CoMSIA). mdpi.comnih.gov The information derived from the 3D contour maps generated by these models can facilitate the rational design of more potent human TRPA1 receptor agonists. mdpi.comnih.govnih.gov

Future research should focus on expanding the applicability of these models to a wider range of biological targets. This requires generating high-quality biological data for diverse sets of this compound derivatives to train and validate new models. Furthermore, incorporating more sophisticated molecular modeling techniques, such as machine learning and artificial intelligence algorithms, could enhance the predictive accuracy of these models. Validating these computational predictions through experimental testing remains a critical step in the iterative process of drug design and discovery.

ModelTraining Set SizeTest Set Sizer²cvr²pred
CoMFA 2150.6310.9860.967
CoMSIA 2150.5420.9810.981
Table 1: Statistical validation of 3D-QSAR models for predicting TRPA1 receptor agonist activity of this compound derivatives. mdpi.comnih.gov

Integration of Multi-Omics Data in Preclinical Mechanistic Investigations (e.g., Toxicogenomics)

A significant gap in the understanding of this compound derivatives lies in the comprehensive elucidation of their mechanisms of action and potential toxicity at a systems level. The integration of multiple "omics" data sets—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to address this gap.

Modern methodologies allow for the causal integration of multi-omics data with extensive prior knowledge of signaling, metabolic, and gene regulatory networks. embopress.org A novel method, COSMOS (Causal Oriented Search of Multi-Omics Space), integrates phosphoproteomics, transcriptomics, and metabolomics data to generate mechanistic hypotheses for experimental observations. embopress.org Applying such a framework to preclinical studies of this compound derivatives could reveal novel mechanisms of action, identify biomarkers of efficacy and toxicity, and uncover unexpected off-target effects.

Deep-learning-based frameworks, like multi-omics variational autoencoders (MOVE), have been developed to integrate large-scale, heterogeneous datasets from clinical cohorts. nih.gov These models can identify drug-omics associations with greater sensitivity than traditional univariate statistical tests. nih.gov Utilizing such models in preclinical settings could provide a deep understanding of how this compound derivatives impact cellular networks.

The field is moving towards end-to-end interpretable multi-omics integration methods for tasks like patient classification and biomarker identification. nih.gov These methods use techniques such as dynamic graph convolutional networks and multi-omics attention mechanisms to capture complex information between different omics layers. nih.gov The application of these advanced computational tools to toxicogenomics studies of this compound derivatives would represent a significant step forward. This would enable researchers to build comprehensive mechanistic models of drug action and toxicity, ultimately leading to the development of safer and more effective therapeutics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 11H-Dibenz[b,e]azepine, and how do their yields and complexities compare?

  • Answer: Three primary routes are documented:

  • Route 1 : N-Aryl isatin pathway, yielding halogenated derivatives (e.g., 2-fluoro-dibenzo[b,f]azepine) with moderate yields but lengthy steps .
  • Route 2 : Halogenation of 10,11-dihydrodibenz[b,f]azepine (iminodibenzyl) requiring N-protection/deprotection and radical halogenation. This method is effective for mono-/di-chloro/bromo analogues but involves tedious separations .
  • Route 3 : Friedel-Crafts cyclization of precursors like o-anilinoacetic acid derivatives using AlCl₃ or P₂O₅, offering efficient tricyclic core formation with fewer steps .
    • Methodological Tip : Optimize route selection based on target substituents; Route 3 is preferred for rapid core assembly.

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Answer :

  • NMR Spectroscopy : Critical for structural elucidation. For example, δH 6.62–7.64 ppm (aromatic protons) and δC 104.0–138.3 ppm (carbon backbone) confirm regiochemistry .
  • Mass Spectrometry : High-resolution MS (e.g., m/z 262.0185 for C₁₄H₉Cl₂N) validates molecular formulas .
  • Elemental Analysis : Confirms purity (e.g., C: 64.1%, H: 3.5%, N: 5.2% for dichloro derivatives) .

Q. How can isotopic labeling (e.g., deuterium) be achieved in this compound derivatives?

  • Answer : Catalytic deuteration using deuterium gas and palladium on carbon, followed by TLC/GC-MS monitoring. Example: 10,11-dideuteriodesipramine (81.6% isotopic purity) via hydrogenation of dehydro-DMI hydrochloride in D₂O .

Advanced Research Questions

Q. How can computational models like CoMFA and CoMSIA optimize the TRPA1 receptor agonism of this compound derivatives?

  • Answer :

  • CoMFA/CoMSIA : Build 3D-QSAR models using a training set (n=21) to correlate steric/electrostatic fields with bioactivity. Achieve predictive r² values >0.96 via external validation .
  • Key Parameters : Focus on substituent bulk at position 4 (positive steric contribution) and electron-withdrawing groups at position 7 (enhanced electrostatic interactions) .
    • Methodological Tip : Validate models with a test set (n=5) and use contour maps to guide analog design.

Q. What strategies resolve contradictory data in synthesizing halogenated this compound analogues?

  • Answer :

  • Challenge : Separation of mono-/di-halogenated species (e.g., Cl/Br derivatives) .
  • Solutions :
  • Use orthogonal protecting groups (e.g., tosyl) to control halogenation sites.
  • Employ HPLC or preparative TLC for purification .
  • Validate regiochemistry via NOESY or X-ray crystallography .

Q. How do novel Friedel-Crafts approaches improve the synthesis of the dibenzoazepine core?

  • Answer : Cyclization of precursors like 2-(N-phenyl-N-tosylamino)phenyl acetic acid with AlCl₃/CH₃NO₂ or P₂O₅ in toluene achieves >70% yield. Advantages include:

  • Shorter reaction sequences (2–3 steps).
  • Tolerance for electron-deficient aromatic systems .
    • Methodological Tip : Optimize Lewis acid concentration (e.g., 1.5 eq AlCl₃) to minimize side reactions.

Q. What statistical methods validate computational predictions of bioactivity for this compound derivatives?

  • Answer :

  • Internal Validation : Use cross-validated r² (q² > 0.5) and non-cross-validated r² (>0.98) .
  • External Validation : Predictive r² >0.95 on test compounds.
  • Bootstrapping : Assess model robustness (100+ runs) .
    • Advanced Application : Combine with molecular dynamics simulations to evaluate binding poses.

Data Analysis and Best Practices

Q. How should researchers ensure isotopic purity in deuterated derivatives?

  • Answer :

  • Monitoring : Use TLC to track reaction progress and GC-MS for isotopic distribution analysis (e.g., 81.6% d₂, 9.0% d₁) .
  • Purification : Recrystallize from ethanol-light petroleum to remove non-deuterated impurities .

Q. What are the best practices for citing and reproducing synthetic protocols in published literature?

  • Answer :

  • Primary Sources : Prioritize peer-reviewed journals (e.g., Molecules, Journal of Chromatography) over commercial databases .
  • Reproducibility : Document catalyst loading, solvent purity, and reaction times meticulously. Example: AlCl₃ must be anhydrous for Friedel-Crafts reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.